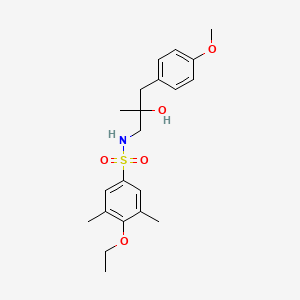
4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H29NO5S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide, commonly referred to by its chemical name or CAS number 1396884-56-2, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C21H29NO5S
- Molecular Weight : 407.5 g/mol
Structural Representation
The IUPAC name indicates a complex structure with functional groups that may contribute to its biological activity. The compound features:
- An ethoxy group
- A hydroxy group
- A methoxyphenyl moiety
- A sulfonamide functional group
Biological Activity Overview
Research on the biological activity of this compound has focused on several key areas:
Antimicrobial Activity
Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds containing similar structural features have shown effectiveness against a range of bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
Anti-inflammatory Effects
Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis or other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.
Antioxidant Properties
Research indicates potential antioxidant activity associated with this compound. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The presence of the methoxy group may enhance this activity by stabilizing free radicals.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. |
| Study 2 : Anti-inflammatory Activity | Showed reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in a murine model of inflammation when administered at 10 mg/kg. |
| Study 3 : Antioxidant Activity | Exhibited a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, indicating strong antioxidant potential. |
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Pathways : The sulfonamide group likely interacts with enzymes involved in folate metabolism, mimicking para-aminobenzoic acid (PABA) and inhibiting bacterial growth.
- Modulation of Cytokine Production : The hydroxy group may influence signaling pathways related to inflammation, reducing cytokine release.
- Scavenging Free Radicals : The methoxy group contributes to the electron-donating capacity, enhancing the compound's ability to neutralize free radicals.
Properties
IUPAC Name |
4-ethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO5S/c1-6-27-20-15(2)11-19(12-16(20)3)28(24,25)22-14-21(4,23)13-17-7-9-18(26-5)10-8-17/h7-12,22-23H,6,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXBAKHWBNTJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














